![molecular formula C22H22N2O3S B302885 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B302885.png)
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CSRM617, and it belongs to the class of isoindolinone derivatives.
Wirkmechanismus
The mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent neuronal death. The compound has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes or signaling pathways, and its various biochemical and physiological effects. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide. These include:
1. Further investigation of the compound's mechanism of action to fully understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. In-depth studies on the compound's potential applications in cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the compound's potential as an antimicrobial and antifungal agent.
5. Development of new derivatives of the compound with improved therapeutic properties.
Conclusion:
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound's mechanism of action is not yet fully understood, but it has various biochemical and physiological effects that make it a promising candidate for further investigation. With continued research, this compound may prove to be a valuable tool in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide involves a multi-step process that includes the reaction of 2-cyclohexylbenzoic acid with thionyl chloride, followed by the reaction with 2-aminothiophenol and N-(2-aminoethyl)acetamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The compound has also been investigated for its antimicrobial and antifungal properties.
Eigenschaften
Produktname |
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide |
---|---|
Molekularformel |
C22H22N2O3S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H22N2O3S/c25-20(14-28-17-9-5-2-6-10-17)23-15-11-12-18-19(13-15)22(27)24(21(18)26)16-7-3-1-4-8-16/h2,5-6,9-13,16H,1,3-4,7-8,14H2,(H,23,25) |
InChI-Schlüssel |
KSJAQWKBOGNAFX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.